Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the isoxazolo[5,4-b]pyridine family, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and antiproliferative activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-b]pyridine derivatives, including Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method involves the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization . Another approach includes the reaction of 3-fluoro- or 3-nitropyridines bearing a neighboring hydroxyimino group under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and cost-effective reagents and conditions, are likely to be applied. The use of metal-free synthetic routes is also gaining traction due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s activity, thereby affecting the biosynthesis of steroid hormones . The compound’s unique structure allows it to bind effectively to the active site of the enzyme, inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Known for their anti-inflammatory and analgesic properties.
1,2,4-Triazolo[3,4-b][1,3,4] derivatives: These compounds also exhibit significant medicinal properties.
Uniqueness
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the cyclopropyl and fluorophenyl groups enhances its stability and bioactivity, making it a valuable compound for further research and development.
Biological Activity
Methyl 6-cyclopropyl-3-(2-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is an organic compound belonging to the isoxazole family, characterized by a fused isoxazole and pyridine ring structure. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃FN₂O₃
- Molecular Weight : Approximately 276.27 g/mol
- Structural Features :
- Isoxazole ring
- Pyridine ring
- Cyclopropyl group
- Fluorophenyl substituent
The presence of these functional groups enhances the compound's potential for various biological interactions, particularly with specific receptors and enzymes.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds within this structural class have shown IC50 values ranging from 1.5 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
- Antimicrobial Activity : Isoxazole derivatives are known for their antimicrobial properties. The compound's ability to interact with bacterial membranes or inhibit key metabolic pathways could contribute to its efficacy against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some studies have reported that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential applications in treating inflammatory diseases .
The biological effects of this compound are likely attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to pain perception and mood regulation.
- Enzyme Inhibition : It could inhibit enzymes involved in cancer progression or inflammation, thereby reducing tumor growth or inflammatory responses.
- Cell Cycle Interference : Studies have shown that similar compounds can cause cell cycle arrest in specific phases, leading to increased apoptosis in cancer cells .
Anticancer Activity Evaluation
A study evaluated the anticancer activity of this compound against several cancer cell lines using the MTT assay. The results indicated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |
HCT116 (Colon Cancer) | 8.0 | Cell cycle arrest |
PC3 (Prostate Cancer) | 15.0 | Inhibition of proliferation |
These findings suggest that the compound has selective cytotoxicity towards cancer cells while sparing normal cells.
Antimicrobial Activity Testing
In another study assessing antimicrobial properties, this compound was tested against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
These results indicate moderate antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Properties
Molecular Formula |
C17H13FN2O3 |
---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-3-(2-fluorophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H13FN2O3/c1-22-17(21)11-8-13(9-6-7-9)19-16-14(11)15(20-23-16)10-4-2-3-5-12(10)18/h2-5,8-9H,6-7H2,1H3 |
InChI Key |
YXHVQKWSKOVMLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3F)C4CC4 |
Origin of Product |
United States |
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